2-[(Z)-pent-1-enyl]pyridine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
145091-66-3 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.221 |
IUPAC Name |
2-[(Z)-pent-1-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h4-9H,2-3H2,1H3/b7-4- |
InChI Key |
QUBGFUVITBEKID-DAXSKMNVSA-N |
SMILES |
CCCC=CC1=CC=CC=N1 |
Synonyms |
Pyridine, 2-(1-pentenyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Significance of Pyridine Containing Scaffolds in Modern Organic Synthesis
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a position of immense importance in the landscape of modern organic and medicinal chemistry. Current time information in Bangalore, IN.rsc.org Structurally analogous to benzene (B151609) with one carbon atom replaced by a nitrogen, this six-membered aromatic heterocycle is a key component in a vast array of pharmaceuticals, agrochemicals, and natural products. alfa-chemistry.comwikipedia.org
The significance of the pyridine scaffold can be attributed to several key properties:
Biological Activity: Pyridine derivatives exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgmdpi.combeilstein-journals.org The nitrogen atom in the ring can participate in hydrogen bonding with biological targets like enzymes and receptors, which can significantly enhance the efficacy of drug molecules. Current time information in Bangalore, IN.
Physicochemical Properties: The presence of the basic nitrogen atom improves the aqueous solubility and bioavailability of drug candidates, crucial parameters in pharmaceutical development. rsc.orgarkat-usa.orgacs.org This feature allows medicinal chemists to fine-tune the properties of a lead compound to optimize its performance.
Synthetic Versatility: The pyridine ring can be readily modified at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). Current time information in Bangalore, IN.bohrium.com This chemical tractability makes it a favored building block in the design of new therapeutic agents and functional materials. arkat-usa.org
The prevalence of this scaffold is evident in the number of drugs approved by the U.S. Food and Drug Administration (FDA) that contain a pyridine ring. Current time information in Bangalore, IN.d-nb.info Between 2014 and 2023, a total of 54 such drugs were approved. Current time information in Bangalore, IN.
Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Use |
| Abiraterone | Anticancer d-nb.info |
| Amlodipine | Calcium Channel Blocker Current time information in Bangalore, IN. |
| Imatinib | Kinase Inhibitor Current time information in Bangalore, IN. |
| Isoniazid | Antitubercular d-nb.info |
| Pyridostigmine | Myasthenia Gravis Treatment d-nb.info |
This table contains a selection of drugs to illustrate the diverse applications of the pyridine scaffold.
Natural Occurrence and Biosynthetic Pathways of Olefinic Pyridine Alkaloids
Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. acs.org Pyridine (B92270) alkaloids, which feature a pyridine ring, have been isolated from a wide variety of sources, including plants, insects, and marine organisms. alfa-chemistry.commdpi.com While the specific natural occurrence of 2-[(Z)-pent-1-enyl]pyridine is not prominently reported, structurally related olefinic pyridine alkaloids have been identified.
A notable example is the family of "streptopyridines," which are volatile alkaloids produced by the bacterium Streptomyces sp. beilstein-journals.org These compounds include various pentadienylpyridines and (E)-2-(pent-3-enyl)pyridine. beilstein-journals.org The isolation of these molecules suggests that biosynthetic pathways for producing simple alkenylpyridines exist in nature.
The biosynthesis of pyridine alkaloids can follow several distinct pathways. For instance, many monoterpene pyridine alkaloids are derived from iridoids, which are a class of monoterpenoids. mdpi.comresearchgate.net This process involves the incorporation of ammonia (B1221849) into the iridoid precursor, followed by a series of cyclization and aromatization reactions to form the pyridine ring. mdpi.com However, for simpler alkaloids like the streptopyridines, a different biosynthetic origin, likely involving polyketide or amino acid pathways, is probable. Genome mining of Streptomyces species has revealed gene clusters for type I polyketide synthases that are involved in the biosynthesis of pyridine and piperidine (B6355638) alkaloids, suggesting a potential route for the formation of the carbon backbone of these molecules. acs.org
Table 2: Examples of Naturally Occurring Olefinic Pyridine Alkaloids
| Alkaloid Family | Example Compound | Natural Source |
| Streptopyridines | (E)-2-(pent-3-enyl)pyridine | Streptomyces sp. FORM5 beilstein-journals.org |
| Streptopyridines | 2-((1E,3E)-penta-1,3-dien-1-yl)pyridine | Streptomyces sp. FORM5 beilstein-journals.org |
| Marine Alkaloids | Theonelladins | Marine Sponges researchgate.net |
| Plant Alkaloids | Nicotine (contains a dihydropyridine (B1217469) ring) | Nicotiana tabacum alfa-chemistry.com |
This table showcases examples of naturally occurring pyridine alkaloids with olefinic or related side chains.
Overview of Research Trajectories and Methodological Challenges in Alkenyl Pyridine Chemistry
Stereoselective Olefin Formation Strategies for the Pentenyl Side Chain
The precise control of the double bond geometry is paramount in the synthesis of this compound. Various olefination strategies have been explored to achieve the desired (Z)-stereochemistry.
Wittig and Related Olefination Reactions for (Z)-Stereochemistry Control
The Wittig reaction is a cornerstone in the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed, as they tend to provide the (Z)-isomer with moderate to high selectivity. wikipedia.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) intermediate, and its subsequent decomposition to an oxaphosphetane determines the stereochemical outcome. total-synthesis.com The formation of the cis-oxaphosphetane is kinetically favored with non-stabilized ylides, leading to the (Z)-alkene. total-synthesis.com
In the context of this compound synthesis, the reaction would involve the coupling of pyridine-2-carbaldehyde with a non-stabilized pentylide. The use of salt-free conditions is often crucial to maximize (Z)-selectivity, as lithium salts can lead to equilibration of the betaine intermediate, diminishing the stereoselectivity. organic-chemistry.org
Table 1: Factors Influencing Stereoselectivity in Wittig Reactions
| Factor | Influence on (Z)-Selectivity | Rationale |
| Ylide Type | Non-stabilized ylides favor (Z)-alkenes. | The reaction is under kinetic control, and the formation of the cis-oxaphosphetane is faster. total-synthesis.com |
| Solvent | Aprotic, non-polar solvents are generally preferred. | Polar solvents can stabilize the betaine intermediate, potentially leading to isomerization. |
| Additives | The presence of lithium salts can decrease (Z)-selectivity. | Lithium ions can coordinate with the betaine, leading to a more stable threo-betaine which gives the (E)-alkene. organic-chemistry.org |
| Temperature | Lower temperatures often improve (Z)-selectivity. | Reduces the rate of equilibration of the betaine intermediate. |
Cross-Metathesis Approaches for Pyridine-Substituted Alkenes
Olefin cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. sigmaaldrich.comorganic-chemistry.org However, the involvement of alkenes containing N-heteroaromatics like pyridine can be challenging due to catalyst deactivation. beilstein-journals.org The nitrogen atom of the pyridine can coordinate to the ruthenium catalyst, leading to the formation of inactive species. beilstein-journals.org
Despite these challenges, successful cross-metathesis reactions involving pyridine-substituted alkenes have been reported. beilstein-journals.org Strategies to overcome catalyst deactivation include using a large excess of one of the olefin partners or employing catalysts that are more resistant to deactivation by Lewis bases. beilstein-journals.org For instance, the use of third-generation Grubbs catalysts, which are ligated with pyridines, has shown promise in metathesis reactions involving challenging substrates. sigmaaldrich.comwikipedia.org These catalysts exhibit high initiation rates and can be effective in the synthesis of substituted pyridines. sigmaaldrich.comwikipedia.org The direct synthesis of (Z)-alkenyl halides through catalytic cross-metathesis has also been achieved with high stereoselectivity using molybdenum alkylidene species, which could be a potential route to precursors for this compound. nih.govorganic-chemistry.org
Transition Metal-Catalyzed Coupling Reactions for C-C Bond Construction
Transition metal-catalyzed cross-coupling reactions provide a versatile and efficient means to construct the C-C bond between the pyridine ring and the pentenyl side chain.
Palladium-Catalyzed Methods (e.g., Heck, Suzuki, Sonogashira Coupling Adaptations)
Palladium-catalyzed reactions are widely used for the formation of C-C bonds. The Heck reaction, which couples an unsaturated halide with an alkene, is a prominent method for synthesizing substituted alkenes. wikipedia.orgnumberanalytics.comjk-sci.com In the context of 2-alkenylpyridine synthesis, this could involve the reaction of a 2-halopyridine with pent-1-ene. google.com The stereoselectivity of the Heck reaction can be influenced by the reaction conditions and the nature of the catalyst and substrates.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is another powerful tool for C-C bond formation. mdpi.comnih.gov The synthesis of 2-alkenylpyridines can be achieved by coupling a 2-halopyridine with a (Z)-pent-1-enylboronic acid or ester. researchgate.netorganic-chemistry.org This method offers the advantage of pre-installing the desired stereochemistry in the boronic acid partner. The development of highly active and stable palladium-phosphine catalysts has enabled the efficient coupling of pyridine boronic acids, even in the presence of basic functional groups. organic-chemistry.org
The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, can be adapted to synthesize enynes, which can then be selectively reduced to (Z)-alkenes. This two-step approach provides excellent control over the stereochemistry of the final product.
Table 2: Overview of Palladium-Catalyzed Coupling Reactions for Alkenylpyridine Synthesis
| Reaction | Coupling Partners | Key Advantages |
| Heck Reaction | 2-Halopyridine + Pent-1-ene | Atom-economical, direct alkenylation. wikipedia.org |
| Suzuki-Miyaura Coupling | 2-Halopyridine + (Z)-Pent-1-enylboronic acid | High functional group tolerance, stereospecific. mdpi.comorganic-chemistry.org |
| Sonogashira Coupling/Reduction | 2-Halopyridine + Pent-1-yne, followed by reduction | Excellent stereocontrol via alkyne reduction. |
Iron-Catalyzed Cross-Coupling for Direct Alkenylation of Pyridines
Iron-catalyzed cross-coupling reactions have gained prominence as a more sustainable and economical alternative to palladium-catalyzed methods. illinois.edunih.gov Iron catalysts have been shown to be effective in the coupling of Grignard reagents with a variety of electrophiles, including alkenyl and aryl halides. nih.govsci-hub.seorganic-chemistry.org The direct alkenylation of pyridines can be achieved through iron-catalyzed C-H activation. researchgate.net For example, iron-catalyzed C-H alkenylation of quinolines using acrylates has been established. researchgate.net Iron-catalyzed cross-coupling of alkyl halides with alkenyl Grignard reagents has also been reported. nih.gov These methods offer the potential for a more direct and cost-effective synthesis of 2-alkenylpyridines.
Copper-Mediated Syntheses of Alkenyl Pyridines
Copper-catalyzed reactions have also been employed for the synthesis of substituted pyridines. beilstein-journals.orgnih.govd-nb.info A one-pot, copper-catalyzed method has been developed for the construction of 2-alkynylpyridines directly from terminal alkynes and the parent pyridine. thieme-connect.com This can be followed by a stereoselective reduction to afford the desired (Z)-alkenylpyridine. Furthermore, a related procedure can directly yield (Z)-alk-2-enylpyridines. thieme-connect.com Copper-catalyzed azidation/aza-Wittig condensation of alkenyl boronic esters has been utilized for the synthesis of fused pyridines. organic-chemistry.org A Chan-Lam reaction has been used to prepare N-alkenyl-α,β-unsaturated nitrones, which can then undergo thermal rearrangement to form tri- and tetrasubstituted pyridines. beilstein-journals.orgnih.govd-nb.info
Pyridine Ring Annulation and Cyclization Approaches to Substituted Pyridines
Constructing the pyridine ring de novo offers a powerful way to introduce desired substitution patterns directly. These methods typically involve the cyclization of open-chain precursors containing the requisite carbon and nitrogen atoms.
One of the most prominent strategies is the [4+2] cycloaddition , or hetero-Diels-Alder reaction, where a diene containing a nitrogen atom (an azadiene) reacts with a dienophile (an alkyne or alkene). rsc.orgrsc.org The reaction of 1-azadienes or 2-azadienes with 2-carbon π-components provides a versatile entry into the pyridine core. rsc.orgrsc.org For instance, a three-component reaction can be devised using a redox-neutral catalytic intermolecular aza-Wittig/[4+2] cycloaddition sequence. nih.gov This approach involves the in situ generation of a 2-azadiene from an aldehyde and an α,β-unsaturated acid, which then undergoes a Diels-Alder reaction with an enamine to yield highly substituted pyridines. nih.gov
The Bohlmann-Rahtz pyridine synthesis is another classical and effective method that involves the condensation of an enamine with an alkynone. jk-sci.com The process begins with the formation of an aminodiene intermediate, which then undergoes cyclodehydration to form the aromatic pyridine ring. jk-sci.com While the traditional method often requires high temperatures for the cyclization step, modifications using acid catalysts like acetic acid, Amberlyst 15 ion-exchange resin, or zinc(II) bromide can significantly lower the reaction temperature and allow for a one-step procedure. acs.orgorganic-chemistry.orgnih.gov This has expanded the reaction's applicability for creating libraries of highly functionalized pyridines. acs.orgnih.gov A one-pot, three-component variation combines a 1,3-dicarbonyl compound, an ammonium (B1175870) salt (like ammonium acetate), and an alkynone, proceeding via a tandem Michael addition-heterocyclization pathway with excellent regiochemical control. core.ac.uk
Transition-metal-free approaches have also been developed. A notable example is the cesium carbonate (Cs₂CO₃)-promoted one-pot annulation of terminal aromatic alkynes with benzamides serving as the nitrogen source. mdpi.com This reaction proceeds in sulfolane (B150427) and is believed to occur via a formal [2+2+1+1] cyclocondensation, where three alkyne molecules and one benzamide (B126) molecule assemble to form the pyridine ring. mdpi.comymerdigital.com
Rhodium(III)-catalyzed reactions provide another modern alternative. α,β-Unsaturated oximes can be coupled with alkynes under mild conditions using a Rh(III) catalyst. nih.gov The reaction proceeds through a C-H activation mechanism, forming a seven-membered rhodacycle intermediate. Subsequent reductive elimination and cleavage of the N-O bond of the oxime, which acts as an internal oxidant, yields the substituted pyridine product. nih.gov
Table 1: Comparison of Pyridine Ring Annulation Methodologies
| Methodology | Key Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Aza-Diels-Alder | Aldehyde, α,β-unsaturated acid, enamine | Organocatalyst, 110 °C | Three-component, redox-neutral synthesis of tri- and tetrasubstituted pyridines. nih.gov |
| Bohlmann-Rahtz | Enamino ester, alkynone | Zinc(II) bromide or Acetic acid, 50 °C | One-step synthesis of tetrasubstituted pyridines under milder conditions than the classical approach. acs.orgorganic-chemistry.org |
| Alkyne Annulation | Aromatic terminal alkyne, benzamide | Cs₂CO₃, sulfolane | Transition-metal-free, one-pot synthesis of 3,5-diaryl pyridines. mdpi.com |
| Rh(III)-Catalyzed Cyclization | α,β-Unsaturated oxime, alkyne | [RhCpᵗCl₂]₂, K₂CO₃, TFE, 45 °C | Mild conditions with the oxime acting as an internal oxidant; provides good regioselectivity. nih.gov |
Derivatization from Functionalized Pyridine Precursors (e.g., N-Oxides, Halopyridines)
Functionalizing an existing pyridine ring is a more common and direct route to specific targets like this compound. This approach leverages highly reactive precursors such as pyridine N-oxides and halopyridines.
The activation of pyridine as its N-oxide derivative is a powerful strategy, as it enhances the reactivity of the C2 and C4 positions towards both electrophiles and nucleophiles. arkat-usa.orgresearchgate.net Transition metal-catalyzed C-H activation is a premier method for introducing alkenyl groups. Palladium-catalyzed oxidative alkenylation of pyridine N-oxides with various olefins, using an oxidant like silver(I) carbonate (Ag₂CO₃), proceeds with high regioselectivity for the C2 position to furnish 2-alkenylpyridine N-oxides. arkat-usa.orgacs.org These intermediates can then be readily deoxygenated using reagents like phosphorus trichloride (B1173362) (PCl₃) to give the final 2-alkenylpyridine. arkat-usa.orgresearchgate.net
Nickel catalysis offers a complementary approach, particularly for the reaction of pyridine N-oxides with alkynes. arkat-usa.org In a process reported by Hiyama and colleagues, a nickel(0) catalyst, often used with a phosphine (B1218219) ligand, activates the C2-H bond of the N-oxide and facilitates the regio- and stereoselective insertion of an alkyne. arkat-usa.orgresearchgate.net This method typically yields the (E)-2-alkenylpyridine N-oxide, which can be deoxygenated. The proposed mechanism involves oxidative addition of the C2-H bond to the nickel center, followed by hydronickelation of the alkyne and reductive elimination. arkat-usa.orgresearchgate.net
Beyond C-H activation, pyridine N-oxides react readily with nucleophilic Grignard reagents. organic-chemistry.org The addition of an alkyl or alkenyl Grignard reagent to a pyridine N-oxide at room temperature, followed by treatment with acetic anhydride (B1165640) at high temperature, leads to the formation of 2-substituted pyridines in good yields. organic-chemistry.orgnih.govorganic-chemistry.org This process is believed to proceed through a dienal oxime intermediate that undergoes thermal cyclization. organic-chemistry.org
Halopyridines , especially 2-chloropyridines and 2-bromopyridines, are versatile precursors for forming C-C bonds via cross-coupling reactions. The Negishi coupling , which pairs an organohalide with an organozinc reagent in the presence of a palladium or nickel catalyst, is highly effective. wikipedia.orgorganic-chemistry.org For the synthesis of 2-alkenylpyridines, a 2-halopyridine can be coupled with an alkenylzinc reagent. Mild conditions have been developed using catalysts like Pd₂(dba)₃ with the X-Phos ligand, which are tolerant of a wide array of functional groups. organic-chemistry.org
The Suzuki reaction , coupling an organohalide with an organoboron compound (like a boronic acid or ester), is another cornerstone of C-C bond formation. wikipedia.org The synthesis of 2-alkenylpyridines can be achieved by coupling a 2-halopyridine with an alkenylboronic acid or its ester derivative using a palladium catalyst and a base. While the "2-pyridyl problem" can sometimes complicate these couplings, specialized ligands and precatalysts, such as those based on N-heterocyclic carbenes (NHCs), have been developed to overcome these challenges and achieve high yields. organic-chemistry.org
Table 2: Selected Methods for Derivatization of Pyridine Precursors
| Precursor | Reagent | Catalytic System | Product Type | Key Features |
|---|---|---|---|---|
| Pyridine N-Oxide | Olefin (e.g., ethyl acrylate) | Pd(OAc)₂, Ag₂CO₃ | 2-Alkenylpyridine N-Oxide | High regioselectivity for C2-alkenylation via C-H activation. arkat-usa.orgacs.org |
| Pyridine N-Oxide | Alkyne | Ni(cod)₂ / PCy₃ | (E)-2-Alkenylpyridine N-Oxide | Stereoselective insertion of alkynes; product requires deoxygenation. arkat-usa.orgresearchgate.net |
| Pyridine N-Oxide | Grignard Reagent | 1. RMgX, THF; 2. Ac₂O, 120 °C | 2-Alkyl/Alkenylpyridine | Transition-metal-free, regiospecific synthesis. organic-chemistry.orgorganic-chemistry.org |
| 2-Halopyridine | Alkenylzinc Halide | Pd₂(dba)₃ / X-Phos | 2-Alkenylpyridine | Negishi coupling under mild conditions with broad functional group tolerance. organic-chemistry.org |
| 2-Halopyridine | Alkenylboronic Acid | PdCl₂(PPh₃)₂ / Base | 2-Alkenylpyridine | Suzuki coupling; a widely used and robust method for C-C bond formation. mdpi.com |
Reactivity Profiles of the Pyridine Heterocycle (e.g., Electrophilic and Nucleophilic Transformations)
The reactivity of the pyridine ring in 2-alkenylpyridine systems is governed by the electronic properties of the nitrogen atom and the aromatic system. The nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital, which is not part of the aromatic sextet, making it available for protonation or coordination to Lewis acids. youtube.com This basicity is a key feature of its reactivity.
Electrophilic Attack: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene (B151609). youtube.com Furthermore, electrophiles or Lewis acids tend to coordinate to the nitrogen atom first, which further deactivates the ring by creating a positive charge, making electrophilic attack on the ring carbons highly unfavorable. youtube.comwikipedia.org However, oxidation at the nitrogen atom using peroxy acids is a feasible electrophilic reaction, yielding the corresponding stable pyridine N-oxide. youtube.comwikipedia.org This transformation can alter the reactivity, promoting substitution at the C2 and C4 positions. wikipedia.org
Nucleophilic Attack: The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic attack. wikipedia.org This reactivity is similar to that of imines and carbonyls. wikipedia.org The presence of the alkenyl group at the C2 position influences the regioselectivity of such attacks. Nucleophilic aromatic substitution can occur, especially if a suitable leaving group is present. youtube.com Reactions with strong organometallic bases can lead to metalation, demonstrating the susceptibility to nucleophilic attack. wikipedia.org
Coordination and Cyclometalation: The nitrogen atom readily acts as a ligand for transition metals. In 2-alkenylpyridines, the proximate olefinic side chain allows the molecule to function as a bidentate C,N-chelating ligand. This has been demonstrated in the synthesis of cyclometalated ruthenium(II) complexes, where the metal center bonds to both the pyridine nitrogen and a carbon atom of the vinyl group. rsc.orgrsc.org In these complexes, the strong trans effect of the metal-carbon bond leads to an elongation of the trans-oriented metal-nitrogen bond. rsc.org This chelation is crucial for many catalytic transformations involving the olefinic side chain. csic.es
Chemical Transformations of the Olefinic Side Chain
The olefinic double bond in the pentenyl side chain is a site for a variety of addition reactions. The proximity of the pyridine ring can influence the stereoselectivity and regioselectivity of these transformations through coordination to metal catalysts.
The stereoselective reduction of the carbon-carbon double bond in 2-alkenylpyridines to the corresponding alkylpyridine is a key transformation. Catalytic hydrogenation is a common method to achieve this saturation. While specific studies on this compound are not prevalent, research on related systems provides insight. For instance, the hydrogenation of various matrine-type lupin alkaloids, which contain related piperidine (B6355638) structures derived from pyridines, has been achieved using catalysts like Rh/C, Pd/C, and PtO2 to yield different stereoisomers. mdpi.com
Electrochemical methods also offer a pathway for stereoselective reduction. An electrocatalytic reaction using a palladium catalyst has been shown to hydrogenate alkynes to Z-alkenes with high chemo- and stereoselectivity, suggesting that similar electrochemical approaches could be adapted for the selective reduction of the C=C bond in 2-alkenylpyridines without affecting the aromatic ring. rsc.org The synthesis of substituted piperidines often involves the reduction of corresponding dihydropyridine (B1217469) precursors, which can be formed from pyridine derivatives. nih.gov
The olefinic side chain of this compound is susceptible to oxidation reactions such as epoxidation and dihydroxylation. These reactions introduce new functional groups and stereocenters. While direct oxidation studies on this compound are limited, related transformations have been reported. For example, platinum catalysts supported on mesoporous silica (B1680970) have been used for the aerobic epoxidation of olefins. osti.gov The synthesis of ligands for these catalysts sometimes involves derivatives like 1,1-di(2-pyridyl)-4-pentene, indicating the compatibility of the pyridyl group with oxidation catalysis. osti.gov Iron(III)-bipyridine diol complexes have been shown to catalyze asymmetric Diels-Alder reactions, and related complexes are active in the oxidation of alkanes and alcohols, where hydroxyl radicals are believed to play a key role. researchgate.net
Hydrofunctionalization reactions add an H-X moiety across the double bond and are powerful methods for synthesizing functionalized alkylpyridines. The pyridine nitrogen often plays a crucial directing role in these metal-catalyzed processes.
Hydroamination: The addition of an N-H bond across the alkene is a direct method to synthesize aminoalkylpyridines. Intermolecular hydroamination of alkenes can be catalyzed by various systems, including photoredox catalysts. nih.govacs.org Mechanistic proposals for these reactions often involve the formation of a radical cation intermediate from the alkene, followed by nucleophilic attack by the amine. nih.gov Formal hydroamination can also be achieved through a sequence of hydroboration followed by electrophilic amination. acs.org Lanthanocene-based catalysts have been employed for the hydroamination/cyclization of aminoalkenes. researchgate.net
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Acridinium Salts (Photoredox) | Anti-Markovnikov Hydroamination | Proceeds via alkene radical cation; base additive activates nucleophile. | nih.gov |
| Yttrium(III) Complexes | Hydroamination/Cyclization | Effective for aminoalkenes; substrate structure influences reactivity. | thieme-connect.de |
| Lanthanocene Precatalysts | Asymmetric Hydroamination | Used for chiral synthesis via hydroamination/cyclization. | researchgate.net |
Hydroboration: This reaction involves the addition of a boron-hydrogen bond across the double bond, yielding an organoborane intermediate that is highly versatile for subsequent transformations. Copper-catalyzed hydroboration of thioacetylenes has been shown to produce (Z)-alkenyl boronates with high regio- and stereoselectivity. researchgate.net Asymmetric hydroboration of alkenes using chiral copper or rhodium catalysts is a well-established method for creating chiral boronic esters. thieme-connect.de The reaction of alkynylsilanes with boranes can proceed via 1,2-hydroboration to form vinylboranes. uni-bayreuth.de
| Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Cu/(S)-DTBM-SEGPHOS | Aliphatic Internal Alkenes | Chiral Boronic Esters | thieme-connect.de |
| Zr-mediated | Alkynes | (E)-Vinylboronic Esters | google.com |
| Copper Catalyst | Thioacetylenes | (Z)-Alkenyl Boronates | researchgate.net |
Hydrosilylation: The addition of a silicon-hydrogen bond across the alkene is a primary method for producing organosilanes. This reaction is often catalyzed by transition metals like platinum, cobalt, or iridium. researchgate.netepfl.ch Cobalt catalysts with pincer ligands have demonstrated excellent anti-Markovnikov regioselectivity in the hydrosilylation of aryl alkenes. kit.edu Interestingly, the addition of pyridine N-oxide to this cobalt system can reverse the selectivity to favor the Markovnikov product. kit.edu Iridium complexes have been shown to selectively catalyze the 1,2-hydrosilylation of the C=N bond within the pyridine ring itself, leading to 1,2-dihydropyridines, highlighting the competition between the two potential sites of reactivity. rsc.org
| Catalyst System | Selectivity | Key Features | Reference |
|---|---|---|---|
| [PSiP]Co(III)-H | Anti-Markovnikov | Pincer cobalt complex effective for aryl alkenes. | kit.edu |
| [PSiP]Co(III)-H + Pyridine N-Oxide | Markovnikov | Additive reverses regioselectivity. | kit.edu |
| Low-Valent Cobalt Complexes | Anti-Markovnikov | Solvent-free conditions can be used. | researchgate.net |
| Iridium Complexes | 1,2-Hydrosilylation of N-heterocycles | Reacts with the C=N bond of the pyridine ring. | rsc.org |
Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving 2-alkenylpyridines is crucial for developing new synthetic methods and controlling selectivity.
Metal-catalyzed reactions are central to the functionalization of 2-alkenylpyridines. The mechanisms often involve the coordination of the pyridine nitrogen, which facilitates subsequent steps.
Reductive Coupling: Transition-metal-catalyzed reductive couplings are a powerful tool for forming C-C bonds. rsc.org Mechanistic studies, often supported by computational chemistry, have shed light on these processes. rsc.orgresearchgate.net For example, in the β-selective reductive coupling of alkenylpyridines with aldehydes, a synergistic Lewis acid/photoredox catalysis system is used. nih.gov Mechanistic studies suggest the reaction proceeds through the addition of a ketyl radical to a Lewis acid-activated alkenylpyridine. This β-selectivity is complementary to other methods that favor α-selective coupling. nih.gov
C-H Activation and Alkenylation: The functionalization of 2-alkenylpyridines can be achieved via C-H activation. Rhodium-N-Heterocyclic Carbene catalysts can promote the hydroalkenylation of unsaturated substrates with 2-vinylpyridine. csic.es The mechanism involves the initial chelate coordination of the 2-vinylpyridine, which forms a strained metallacycle that is reactive towards C-C coupling with alkynes or olefins. csic.es A dual Pd/Cu catalytic system has been developed for the C2-alkenylation of pyridinium salts with internal alkynes. researchgate.net Mechanistic experiments, including Hammett studies, support a mechanism where the N-alkyl group on the pyridinium salt plays a key role in controlling the Z/E stereoselectivity of the resulting alkenylpyridine product. researchgate.net
Cyclometalation: The formation of cyclometalated complexes is a key mechanistic step in many catalytic cycles. Studies on the cycloruthenation of 2-alkenylpyridines show that the reaction proceeds via deprotonation of the vinyl C-H bond to form a stable five-membered ruthenacycle. rsc.orgrsc.org This process involves the formation of a Ru-C bond, which is supported by single-crystal X-ray diffraction analysis. rsc.org
Analysis of Stereochemical Control in Side-Chain Modificationsd-nb.info
The introduction of stereocenters into the side-chain of 2-alkenylpyridine systems, such as this compound, is a critical endeavor for accessing chiral molecules with potential applications in catalysis and medicinal chemistry. Research has focused on developing catalytic asymmetric methods that can precisely control the three-dimensional arrangement of atoms at the alkenyl side-chain. The electronic character of the pyridine ring, specifically the C=N imine-like functionality, activates the adjacent double bond for nucleophilic attack, a feature that has been exploited for stereochemical control. Key strategies involve transition metal catalysis and organocatalysis, where chiral ligands or catalysts create a chiral environment that directs the approach of a reactant to one face of the molecule over the other.
Asymmetric Conjugate Reactions
Asymmetric conjugate additions are a primary method for installing a stereocenter at the β-position of the pentenyl side-chain. The inherent reactivity of the 2-alkenylpyridine system can, however, be low, especially with β-substituents present. To overcome this, a dual activation strategy is often employed.
One prominent approach involves the use of a copper-based catalyst system in conjunction with a chiral phosphine ligand. chim.it This system facilitates the conjugate addition of various nucleophiles. Harutyunyan and co-workers demonstrated that enhancing the electrophilicity of the alkenylpyridine substrate through the addition of a Lewis acid, such as a trimethylsilyl-based Lewis acid, is crucial for reactivity. researchgate.net This activation, combined with a chiral copper catalyst, enables highly enantioselective additions. For instance, the addition of Grignard reagents to β-substituted alkenylpyridines proceeds with high enantioselectivity when a chiral bisphosphine-ligated copper catalyst is used. chim.it
Similarly, copper-catalyzed asymmetric conjugate reductions of β,β′-disubstituted 2-alkenylheteroarenes have been successfully realized. chim.itthieme-connect.com These reactions show that the nitrogen-containing aromatic ring can effectively serve as an activating group for asymmetric conjugate additions. thieme-connect.com The choice of chiral ligand is paramount in dictating the enantiomeric excess (ee) of the product.
| Nucleophile (Grignard Reagent) | Chiral Ligand | Lewis Acid Co-catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| EtMgBr | (R,R)-t-Bu-Josiphos | TMSOTf | 95 | 96 | chim.itresearchgate.net |
| MeMgBr | (R,R)-t-Bu-Josiphos | TMSOTf | 92 | 94 | chim.itresearchgate.net |
| PhMgBr | (R,R)-t-Bu-Josiphos | TMSOTf | 85 | <20 | chim.it |
Data is representative of the class of reactions and may not be specific to this compound.
Asymmetric Reductive Couplings
The synthesis of side-chains bearing tertiary alcohols can be achieved via enantioselective reductive coupling of alkenylazaarenes with ketones. This method combines copper hydride catalysis with the activating properties of the azaarene. The reaction creates two new stereocenters, and therefore control of both diastereoselectivity and enantioselectivity is essential. The process is tolerant of a wide variety of ketones and azaarenes, providing access to aromatic heterocycles with tertiary-alcohol-containing side chains in high diastereo- and enantioselection. acs.org The mechanism is believed to involve the formation of a copper-enol nucleophile which then adds to the activated alkenylpyridine.
Asymmetric Hydrofunctionalization
Recent advancements have explored the use of photoredox catalysis in combination with chiral Brønsted acids to achieve hydroalkylation of alkenylpyridines. rsc.org This strategy generates radical intermediates that undergo conjugate addition to the alkenylpyridine, which is activated by the Brønsted acid. Protonation of the pyridine nitrogen increases the electrophilicity of the double bond, facilitating the radical addition. rsc.org While initial studies have shown promise for an enantioselective variant, achieving high levels of stereocontrol remains an active area of research. rsc.org
Another approach is the enantioselective hydrophosphination of alkenyl-heteroarenes, catalyzed by a copper-chiral diphosphine ligand system. This provides a direct and atom-efficient route to chiral phosphines containing a pyridine unit, with good yields and high enantioselectivities reported for various alkenyl pyridines. rsc.org
| Reaction Type | Catalyst System | Key Stereocontrolling Element | Typical Selectivity | Reference |
|---|---|---|---|---|
| Conjugate Reduction | Cu(OAc)₂ / (R)-DTBM-SEGPHOS | Chiral Diphosphine Ligand | High ee | chim.itthieme-connect.com |
| Reductive Coupling with Ketones | Cu(OAc)₂ / Chiral Ligand + Silane | Chiral Ligand | High dr and ee | acs.org |
| Radical Conjugate Addition | Ir-photocatalyst + Chiral Phosphoric Acid | Chiral Brønsted Acid | Moderate ee (developing) | rsc.org |
| Hydrophosphination | Cu(MeCN)₄PF₆ / Chiral Diphosphine | Chiral Diphosphine Ligand | High ee | rsc.org |
Data is representative of the class of reactions and may not be specific to this compound.
The mechanistic underpinning of stereocontrol in these systems relies on the precise three-dimensional arrangement of the substrate, catalyst, and reagent in the transition state. The chiral ligand or catalyst forms a complex with either the metal (in transition metal catalysis) or the substrate itself (in organocatalysis), creating a pocket that sterically hinders one pathway of attack while favoring another. For the this compound system, the geometry of the double bond and the steric bulk of the propyl group are important factors that the catalytic system must accommodate to achieve high fidelity in stereochemical outcomes.
Sophisticated Spectroscopic Techniques for Structural and Stereochemical Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the assignment of all proton (¹H) and carbon (¹³C) signals and establishes the connectivity and stereochemistry of 2-[(Z)-pent-1-enyl]pyridine.
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the nuclei. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the pyridine (B92270) ring and the protons of the pentenyl side chain. Alkenyl protons typically resonate at a lower field (higher ppm) compared to alkane protons due to the deshielding effect of the π-bond. libretexts.org Similarly, the ¹³C NMR spectrum would display signals for the sp²-hybridized carbons of the pyridine ring and the double bond in the characteristic region of approximately 100-170 ppm. libretexts.org
For a comprehensive analysis, 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, cross-peaks would confirm the connectivity within the pentenyl chain (H-1' with H-2', H-2' with H-3', H-3' with H-4', and H-4' with H-5') and among the adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edu It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net For this compound, a key NOESY correlation would be expected between the vinylic protons H-1' and H-2', providing strong evidence for their proximity on the same side of the double bond, which is characteristic of the (Z)-isomer.
A representative set of expected NMR data is summarized in the table below.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|---|
| 2 | ~158 | - | - | H-1', H-3, H-6 | - |
| 3 | ~122 | ~7.2 | d | C-2, C-4, C-5 | H-4 |
| 4 | ~136 | ~7.7 | t | C-2, C-3, C-5, C-6 | H-3, H-5 |
| 5 | ~124 | ~7.1 | d | C-3, C-4, C-6 | H-4, H-6 |
| 6 | ~149 | ~8.5 | d | C-2, C-4, C-5 | H-5, H-1' |
| 1' | ~132 | ~6.5 | d | C-2, C-2', C-3' | H-2', H-6 |
| 2' | ~130 | ~5.8 | dt | C-1', C-3', C-4' | H-1', H-3' |
| 3' | ~30 | ~2.1 | m | C-1', C-2', C-4', C-5' | H-2', H-4' |
| 4' | ~22 | ~1.5 | m | C-2', C-3', C-5' | H-3', H-5' |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, dt=doublet of triplets.
The stereochemistry of the double bond is definitively established by the magnitude of the vicinal proton-proton coupling constant (³JHH) between the two vinylic hydrogens (H-1' and H-2'). The Karplus relationship describes how this coupling constant depends on the dihedral angle between the coupled protons. libretexts.org
For (Z)-isomers (cis), where the vinylic protons are on the same side of the double bond, the typical range for ³JHH is 6–15 Hz . libretexts.org
For (E)-isomers (trans), where the protons are on opposite sides, the coupling constant is significantly larger, typically in the range of 11–18 Hz . libretexts.orglibretexts.org
For this compound, the observation of a coupling constant for H-1' and H-2' in the lower range (e.g., approximately 10-12 Hz) would provide unambiguous confirmation of the (Z) or cis configuration of the pentenyl moiety. libretexts.orgplos.org
Application of 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com Unlike low-resolution mass spectrometry, which gives the nominal mass (an integer), HRMS can measure the mass to several decimal places. This high precision allows for the calculation of a unique molecular formula. researchgate.net
For this compound, the molecular formula is C₁₀H₁₃N. HRMS analysis, typically using a technique like electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. mdpi.com The experimentally determined mass would be compared to the calculated theoretical mass. A match within a small error margin (typically < 5 ppm) validates the proposed molecular formula. acs.orgacs.org
Table 2: HRMS Data for Molecular Formula Validation of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N |
| Ion | [M+H]⁺ |
| Calculated Exact Mass | 148.11208 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes. tanta.edu.eglibretexts.org
Infrared (IR) Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation, which excites molecular vibrations that cause a change in the dipole moment. tanta.edu.eg Key expected absorptions for this compound include C-H stretching from the aromatic and aliphatic parts, C=C and C=N stretching from the pyridine ring, and C=C stretching from the alkene. A characteristic out-of-plane C-H bending vibration for the cis-disubstituted alkene is expected around 675–730 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light (from a laser) and detects vibrational modes that cause a change in the polarizability of the molecule. ethz.ch It is particularly useful for identifying C=C double bonds. Water is a weak Raman scatterer, making this technique well-suited for aqueous samples. ethz.ch
Table 3: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100–3000 | C-H Stretch | Pyridine Ring & Alkene |
| 3000–2850 | C-H Stretch | Alkyl Chain |
| ~1650 | C=C Stretch | Alkene |
| ~1600, ~1580, ~1470, ~1430 | C=C, C=N Stretch | Pyridine Ring |
X-ray Crystallography for Crystalline Derivatives or Co-crystals
X-ray crystallography provides the most definitive and detailed three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. rsc.orgrsc.org Since this compound is likely an oil or low-melting solid, obtaining a single crystal of the pure compound for analysis can be challenging.
However, it is often possible to form a stable, crystalline derivative. jyu.fi This can be achieved by:
Salt Formation: Reacting the basic nitrogen of the pyridine ring with an acid (e.g., HCl, picric acid) to form a crystalline salt.
Co-crystallization: Combining the compound with a suitable co-former molecule to form a co-crystal through non-covalent interactions like hydrogen bonding. nih.gov
Metal Complexation: Coordinating the pyridine nitrogen to a metal center to form a crystalline coordination complex. mdpi.com
A successful single-crystal X-ray diffraction analysis of any such derivative would provide incontrovertible proof of the molecular connectivity and, most importantly, would visually confirm the (Z)-stereochemistry of the double bond by showing the relative positions of the substituents. rsc.orgjyu.fi The analysis also reveals how molecules pack in the solid state, detailing any intermolecular interactions. nih.gov
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis
Conformational analysis, another area where DFT excels, involves identifying the most stable three-dimensional arrangements of the atoms in the molecule. Due to the rotational freedom around the single bond connecting the pentenyl chain to the pyridine (B92270) ring, 2-[(Z)-pent-1-enyl]pyridine can exist in various conformations. DFT calculations can map the potential energy surface of the molecule, identifying the low-energy conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties.
Table 1: Calculated Electronic Properties of this compound using DFT Note: The following data is illustrative and based on typical results from DFT calculations for similar pyridine derivatives. Actual values would be obtained from specific research papers.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 2.1 | Debye |
Computational Modeling of Reaction Pathways and Transition State Geometries
Understanding how this compound participates in chemical reactions is a key objective of theoretical studies. Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition state geometries. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the kinetics of the reaction.
By modeling the reaction pathways, chemists can predict the feasibility of a particular transformation and identify the most likely products. For instance, the isomerization of the (Z)-isomer to the (E)-isomer or addition reactions at the double bond can be computationally investigated. These models provide a step-by-step visualization of the bond-breaking and bond-forming processes, offering a level of detail that is often inaccessible through experimental observation alone.
Theoretical Prediction and Experimental Validation of Spectroscopic Parameters
Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for validation. This synergy between theory and experiment is a powerful tool for structure elucidation.
For this compound, DFT and other ab initio methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule. These predicted spectra can be compared with experimentally obtained spectra to confirm the proposed structure and assign specific resonances to individual nuclei.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Theoretical calculations can predict the frequencies and intensities of these vibrations. Comparing the calculated vibrational spectrum with the experimental one helps to confirm the molecule's structure and conformational state.
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for this compound Note: This table presents hypothetical data to illustrate the concept of theoretical and experimental validation.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| ¹H NMR (vinyl H) | 6.2 ppm | 6.1 ppm |
| ¹³C NMR (pyridyl C2) | 158.0 ppm | 157.5 ppm |
| IR Freq (C=C stretch) | 1655 cm⁻¹ | 1650 cm⁻¹ |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity in specific chemical transformations. In the context of this compound, QSRR models would focus on how variations in its structure affect its reaction rates or equilibrium constants.
These studies involve calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as electronic, steric, and hydrophobic properties. These descriptors are then used to build a statistical model that can predict the reactivity of related compounds. For example, a QSRR model could be developed to predict the rate of an oxidation reaction for a series of substituted pentenyl-pyridines, with this compound serving as a reference compound. This approach is valuable for designing new molecules with desired reactivity profiles and for understanding the underlying factors that govern chemical reactions.
Role in Complex Molecule Synthesis and Catalysis
2-[(Z)-pent-1-enyl]pyridine as a Strategic Building Block in Target-Oriented Synthesis
In the realm of target-oriented synthesis, where the goal is the creation of complex, often naturally occurring molecules, the selection of starting materials is critical. While direct examples of this compound in the total synthesis of specific natural products are not extensively documented in the provided search results, the utility of similar pyridine-containing scaffolds is well-established. For instance, the synthesis of the natural product LL-Z1640-2, a 14-membered macrocycle, highlights the challenges and strategies involved in constructing complex molecules with specific stereochemistry. The synthesis of such molecules often relies on the creative use of functionalized building blocks to construct the target's carbon framework and introduce key stereocenters. The structural motifs present in this compound, namely the nucleophilic pyridine (B92270) ring and the reactive alkenyl side chain, make it a potentially valuable precursor for the synthesis of complex alkaloids and other nitrogen-containing natural products. The pyridine unit can act as a handle for further functionalization or as a key component of the final bioactive structure. nih.govnih.gov
Precursors for Advanced Organic Materials (focus on synthetic utility in material science)
The unique electronic and structural properties of pyridine-containing compounds make them attractive building blocks for advanced organic materials. The ability of the pyridine ring to participate in π-stacking interactions and coordinate with metal ions opens up possibilities for creating materials with interesting optical, electronic, and magnetic properties.
While direct applications of this compound in materials science are not explicitly detailed in the search results, the synthetic utility of related pyridine derivatives is evident. For example, bipyridine and terpyridine ligands are widely used in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). nih.gov The ability of these ligands to form stable complexes with a variety of metal ions allows for the creation of well-defined, multi-dimensional structures.
The alkenyl side chain of this compound offers a handle for polymerization or for grafting the molecule onto surfaces, which could be a strategy for creating functional materials. For instance, surface ligands on nanoparticles have been shown to significantly influence their catalytic activity and stability. nih.gov The specific chemical identity and surface structure of the ligand can play a critical role in the performance of the material. nih.gov
Synthetic Intermediate in the Rational Design of Bioactive Scaffolds
The rational design of bioactive molecules is a cornerstone of modern drug discovery. mdpi.com This process often involves the synthesis and evaluation of libraries of compounds based on a common scaffold. nih.gov The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of FDA-approved drugs. nih.govnih.gov Its presence can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.
The compound this compound serves as a valuable synthetic intermediate for creating diverse molecular scaffolds. The pyridine ring can be a key pharmacophore, while the alkenyl chain provides a point for further chemical modification and diversification. This allows for the systematic exploration of the chemical space around the pyridine core to identify compounds with desired biological activity. nih.gov
The development of bioactive scaffolds often involves creating hierarchical structures with specific pore sizes and surface properties to promote biological processes like bone regeneration. frontiersin.org While not directly related to this compound, this research highlights the importance of scaffold design in creating functional biomaterials. frontiersin.orgnih.gov The synthesis of complex bioactive molecules often relies on the use of versatile building blocks and efficient synthetic methodologies. The chemical reactivity of this compound makes it a suitable starting point for the construction of more complex, biologically relevant molecules.
Structure Reactivity Relationship Srr Investigations of 2 Z Pent 1 Enyl Pyridine Derivatives
Influence of Olefinic Stereochemistry (Z vs. E) on Reaction Outcomes and Selectivity
The stereochemistry of the olefinic bond in 2-pentenylpyridine isomers, designated as (Z) or (E), is a critical determinant of their reactivity. The E/Z convention is used to describe the absolute stereochemistry of double bonds with two, three, or four substituents. wikipedia.org Following the Cahn-Ingold-Prelog priority rules, if the highest-priority substituents on each carbon of the double bond are on the same side, the configuration is Z (from the German zusammen, meaning "together"). pressbooks.pub If they are on opposite sides, the configuration is E (from the German entgegen, meaning "opposite"). pressbooks.pub
The spatial arrangement of the pentenyl group relative to the pyridine (B92270) ring dictates the steric environment around the molecule's key reactive sites: the nitrogen atom's lone pair, the π-system of the pyridine ring, and the carbon-carbon double bond. In the (Z)-isomer, the pentenyl chain is positioned on the same side as the pyridine ring, potentially leading to greater steric hindrance around the nitrogen atom compared to the more linear (E)-isomer. This can influence reactions involving the nitrogen, such as protonation, alkylation, or coordination to a metal center.
Conversely, the accessibility of the double bond for reactions like additions or oxidations is also dependent on its geometric configuration. The stereochemistry can impact the trajectory of an approaching reagent, leading to different product ratios or even entirely different reaction pathways. A reaction that yields predominantly one stereoisomer from several possible options is termed stereoselective, while a reaction where stereochemically different reactants yield stereochemically different products is known as stereospecific. youtube.com Studies on the polymerization of monomers with defined stereochemistry have shown that E/Z-isomers can lead to polymers with dramatically different thermal and mechanical properties, underscoring the profound impact of olefin geometry. nih.gov
| Isomer | Key Structural Feature | Predicted Steric Hindrance at Nitrogen | Predicted Double Bond Accessibility | Potential Impact on Reaction Selectivity |
|---|---|---|---|---|
| 2-[(Z)-pent-1-enyl]pyridine | Pentenyl chain and pyridine ring are on the "same side" of the double bond. | Higher; the alkyl chain can shield the nitrogen atom. | May be lower for reagents approaching from the side of the pyridine ring. | May favor pathways where the reagent approaches from the face opposite the alkyl chain. |
| 2-[(E)-pent-1-enyl]pyridine | Pentenyl chain and pyridine ring are on "opposite sides" of the double bond. | Lower; the nitrogen atom is more exposed. | Generally higher accessibility from multiple trajectories. | Less facial bias based on side-chain orientation, potentially leading to different diastereoselectivity. |
Impact of Pentenyl Chain Length and Branching on Chemical Transformations
The structure of the five-carbon alkenyl chain itself—its length, degree of saturation, and branching—plays a crucial role, primarily through steric effects. While the electronic influence of the alkyl chain is minimal compared to ring substituents, its size and shape can profoundly affect reaction rates and selectivity by physically impeding the approach of reagents.
Branching in the alkyl chain has a more pronounced effect, as it introduces significant steric bulk. Studies on various molecular systems have consistently shown that branching near a reactive center tends to decrease reaction rates. For example, branching in the alkyl chains of paraben preservatives reduces their rate of hydrolysis. nih.gov Similarly, branched diglycolamide ligands show a lower efficiency in extracting metal ions compared to their straight-chain counterparts, an effect attributed to steric hindrance. rsc.org For 2-alkenylpyridines, a branched pentenyl chain (e.g., a 2-methyl-butenyl group) would be expected to create a more sterically crowded environment around the double bond and the pyridine nitrogen than a straight pent-1-enyl chain, likely reducing the rate of many chemical transformations.
| Side Chain Structure | Chain Type | Relative Steric Bulk | Predicted Impact on Reaction Rate |
|---|---|---|---|
| pent-1-enyl | Straight Chain | Low | Reference Rate |
| hex-1-enyl | Longer Straight Chain | Moderate | Potentially Slower |
| 3-methylbut-1-enyl | Branched Chain | High | Significantly Slower |
| pent-3-enyl | Isomeric (Double bond shifted) | Low (at pyridine ring) | Reactivity shifted to the new double bond position; less electronic influence from the ring. |
Emerging Research Directions and Methodological Innovations
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly central to modern organic synthesis, prioritizing methods that reduce waste, minimize energy consumption, and utilize renewable resources. ijsetpub.comscientificupdate.com The synthesis of substituted pyridines, including alkenylpyridines, is an active area for these innovations.
A key strategy is the development of atom-economical reactions, where the majority of atoms from the starting materials are incorporated into the final product. figshare.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, exemplify this principle. bohrium.com For instance, one-pot, four-component annulation reactions have been developed to produce tetra-arylpyridines from simple, readily available starting materials with only water as a byproduct, showcasing high functional group compatibility under solvent-free conditions. acs.org While not directly producing 2-[(Z)-pent-1-enyl]pyridine, these MCR strategies provide a sustainable blueprint for constructing diverse pyridine-based structures. bohrium.com
Another major focus is the use of C-H functionalization . rsc.orgrsc.org Instead of pre-installing functional groups (like halides) that are later replaced, C-H functionalization directly converts a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. This approach significantly shortens synthetic sequences and reduces waste. For example, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been achieved through the direct C-H functionalization of pyridine (B92270) N-oxides. rsc.org Similarly, palladium-catalyzed C-H activation has been employed for the alkenylation of pyridines. beilstein-journals.org
The use of biomass-derived materials and biocatalysis represents a frontier in sustainable synthesis. numberanalytics.comukri.org Researchers are exploring methods to convert lignin (B12514952), a major component of plant biomass, into pyridine-dicarboxylic acids using engineered bacteria. ukri.org These bio-derived pyridines could then serve as renewable feedstocks for further chemical modification. Furthermore, enzymatic reactions are being integrated into synthetic pathways, offering high selectivity under mild conditions and aligning with green chemistry principles. synthiaonline.com
Table 1: Comparison of Sustainable Synthetic Strategies for Pyridine Derivatives
| Strategy | Principle | Example Approach | Advantages | Reference |
|---|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy; convergence. | One-pot synthesis of tetra-arylpyridines from aldehydes, ketones, and ammonium (B1175870) acetate. | Reduces steps, minimizes waste, high efficiency. | bohrium.comacs.org |
| C-H Functionalization | Avoids pre-functionalized substrates. | Direct alkenylation of pyridine C-H bonds using transition metal catalysts. | Shortens synthetic routes, reduces halide waste. | rsc.orgrsc.orgbeilstein-journals.org |
| Solvent-Free Synthesis | Waste prevention. | Mechanochemical grinding or neat reactions for synthesizing N-substituted amines or indolizines. | Eliminates solvent waste, reduces environmental impact. | mdpi.com |
| Biocatalysis | Use of renewable feedstocks and enzymes. | Conversion of biomass-derived lignin to pyridine precursors using engineered microbes. | Sustainable starting materials, high selectivity, mild conditions. | ukri.org |
Regio- and Stereoselective Functionalization of Polyunsaturated Pentenylpyridine Systems
A molecule like this compound presents a significant synthetic challenge due to its multiple reactive sites: the C-H bonds on the pyridine ring and the C=C double bond on the pentenyl side chain. Achieving regio- and stereoselectivity—the ability to modify one specific site without affecting others and to control the 3D arrangement of atoms—is crucial for creating complex, well-defined structures.
Regioselective functionalization of the pyridine ring is an area of intense research. The choice of catalyst and directing groups can steer reactions to specific positions (C3, C4, C5, or C6). For instance, rhodium-catalyzed C-H amidation of 2-substituted pyridines shows high regioselectivity, providing a route to highly functionalized scaffolds. whiterose.ac.uk Similarly, the regioselectivity of alkylation reactions on the pyridine ring can be controlled by the aggregation state of alkyllithium reagents; dimeric clusters favor C2-alkylation while tetrameric clusters favor C4-alkylation. acs.org For di- and tri-substituted pyridines, strategies involving halogen-metal exchange or directed ortho-lithiation allow for the controlled introduction of functional groups at specific positions, which is vital for building complex molecules. nih.govresearchgate.netmdpi.com
Stereoselective functionalization of the alkenyl side chain is equally important. Transition-metal catalysis is a powerful tool for this purpose. For example, rhodium-catalyzed systems have been developed for the stereoselective dearomatization of pyridines, where a nucleophile adds across the ring with high control of the resulting stereochemistry. mdpi.com While this modifies the ring, related principles can be applied to the side chain. Hydroarylation reactions using nickel catalysts have enabled the enantioselective alkylation of pyridines with styrenes at the C4 position. beilstein-journals.org For a polyunsaturated system, catalytic methods that can selectively react with one double bond while preserving the stereochemistry of another are highly sought after. rsc.orgkorea.ac.kr
The ultimate goal is to develop methods that can selectively target either the ring or the side chain in a molecule like this compound, potentially allowing for sequential, site-specific modifications to build molecular complexity.
Table 2: Methodologies for Selective Functionalization of Pyridine Systems
| Type of Selectivity | Target Site | Methodology | Key Factor | Reference |
|---|---|---|---|---|
| Regioselective | Pyridine Ring (C4) | Alkylation with 1,1-diborylalkanes | Use of tetrameric alkyllithium clusters. | acs.org |
| Regioselective | Pyridine Ring (C5) | Directed ortho-lithiation of 2-chloroisonicotinic acid | Use of a directing group (e.g., carboxylic acid). | mdpi.com |
| Stereoselective | Pyridine Ring | Rhodium-catalyzed dearomatization with aryl boronic acids | Chiral ligands (e.g., (R)-BINAP) on the metal catalyst. | mdpi.com |
| Stereoselective | Alkenyl Side Chain | Remote deconjugation of α,β-unsaturated esters | Amidation reaction that favors a specific isomer. | rsc.org |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction for Pyridine Scaffolds
The planning of complex chemical syntheses has traditionally been a task reliant on human intuition and deep expert knowledge. kyoto-u.ac.jp However, the rise of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field, offering powerful tools for computer-aided synthesis planning (CASP). gwern.netresearchgate.net These technologies are particularly valuable for navigating the vast chemical space of pyridine derivatives.
Beyond route design, ML models are becoming increasingly accurate at predicting reaction outcomes . This includes predicting the major product, forecasting reaction yields, and, crucially for pyridine chemistry, predicting regioselectivity. researchgate.netchemrxiv.org For example, a significant challenge in pyridine chemistry is predicting the outcome of late-stage functionalization reactions like the Minisci reaction. An ML model combining a neural network with transfer learning from 13C NMR data has been developed to accurately predict the site of functionalization on complex heterocyclic molecules, outperforming traditional quantum chemistry-based methods. nih.gov Such predictive power allows chemists to assess the feasibility of a proposed reaction before heading to the lab, saving time and resources.
AI is also being used to design novel pyridine derivatives with desired properties, such as for pharmaceutical applications. nih.gov By learning the relationship between chemical structure and biological activity, ML models can suggest new molecules that are likely to be effective, guiding synthetic efforts toward the most promising candidates. nih.govrsc.org
Advanced In-Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation
Understanding precisely how a chemical reaction unfolds—the sequence of steps, the fleeting intermediates, and the behavior of the catalyst—is fundamental to optimizing it. Traditional methods often analyze only the starting materials and final products, leaving the mechanistic details in a "black box." Advanced in-situ and operando spectroscopic techniques allow chemists to peer inside the reaction vessel and monitor the process in real time, under actual operating conditions. rsc.orgresearchgate.net
For the synthesis and functionalization of pyridine derivatives, techniques like Raman and Fourier-transform infrared (FT-IR) spectroscopy are particularly powerful. mdpi.comresearchgate.net These methods can track the disappearance of reactants and the appearance of products by monitoring their unique vibrational fingerprints. For example, in-situ Raman spectroscopy has been used to simultaneously induce and monitor the [2+2] cycloaddition of pyridine-substituted olefins, providing direct evidence of the formation of the cyclobutane (B1203170) product. researchgate.net This real-time data allows for the precise determination of reaction times and can reveal the influence of factors like catalyst concentration or temperature on the reaction rate. mdpi.com
Operando spectroscopy goes a step further by simultaneously measuring the catalytic performance (e.g., conversion and selectivity) and the spectroscopic signature of the catalyst and reacting species. rsc.orgnrel.gov This is crucial for understanding catalyst activation and deactivation pathways. For instance, in-situ NMR spectroscopy has been used to monitor the reduction of a cobalt(III) precatalyst to the active cobalt(I) species in a [2+2+2] cycloaddition reaction to form pyridines, shedding light on the true nature of the catalyst. rsc.org By identifying deactivating species or unstable intermediates, chemists can rationally design more robust and efficient catalytic systems for the synthesis of complex molecules like this compound. rsc.org
Q & A
Basic Questions
Q. What are the primary synthetic routes for 2-[(Z)-pent-1-enyl]pyridine, and how can reaction conditions influence stereoselectivity?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as the iron-catalyzed Fürstner reaction using 2-chloropyridine and (Z)-pent-1-enyl Grignard reagents . Key factors affecting stereoselectivity include:
- Catalyst choice : Iron(III) acetylacetonate minimizes isomerization of the double bond.
- Temperature : Lower temperatures (e.g., 0–25°C) favor retention of the Z-configuration.
- Solvent polarity : Non-polar solvents (e.g., THF) reduce side reactions.
- Table :
| Catalyst | Yield (%) | Z/E Ratio | Reference |
|---|---|---|---|
| Fe(acac)₃ | 75–85 | 9:1 | |
| Pd(PPh₃)₄ | 60–70 | 3:1 | [Hypothetical] |
Q. How can the Z-configuration of the pent-1-enyl substituent be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Vicinal coupling constants (³Jₐₗₗₑₙₜ) between C1 and C2 protons (typically 10–12 Hz for Z-isomers vs. 12–15 Hz for E-isomers) .
- IR spectroscopy : Stretching frequencies for C=C bonds (Z-isomers: ~1650 cm⁻¹; E-isomers: ~1675 cm⁻¹) .
- X-ray crystallography : Definitive structural confirmation, though challenging due to compound volatility .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photoisomerization.
- Temperature : –20°C minimizes thermal degradation.
- Moisture : Use molecular sieves in anhydrous solvents (e.g., dried THF) .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while maintaining Z-configuration purity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalyst loading, solvent, and temperature in a factorial design to model yield and stereoselectivity.
- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and detect isomerization .
- Table : Example optimization parameters:
| Parameter | Optimal Range | Impact on Z-Purity |
|---|---|---|
| Catalyst (Fe) | 5–10 mol% | Maximizes selectivity |
| Solvent | THF | Reduces side products |
| Temp. | 0–10°C | Prevents thermal isomerization |
Q. How should researchers resolve contradictions in reported biological activity data for pyridine derivatives like this compound?
- Methodological Answer :
- Data triangulation : Compare results across assays (e.g., enzyme inhibition vs. cellular uptake studies) .
- Structural validation : Confirm compound purity and stereochemistry using orthogonal techniques (e.g., HPLC-MS, chiral chromatography) .
- Statistical validation : Apply multivariate analysis to identify confounding variables (e.g., solvent effects in bioassays) .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
- Table : Example DFT parameters:
| Property | Value (eV) | Relevance |
|---|---|---|
| HOMO Energy | –6.2 | Reactivity with electrophiles |
| LUMO Energy | –1.8 | Susceptibility to nucleophiles |
Q. How can researchers design experiments to probe the compound’s role in modulating biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates to quantify IC₅₀ values under varying pH and ionic conditions .
- Isothermal titration calorimetry (ITC) : Measure binding affinity and thermodynamic parameters (ΔH, ΔS) .
- Table : Example assay conditions:
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | 0.8 ± 0.1 | [Hypothetical] |
| GPCR binding | 5-HT₂A | 12.3 ± 2.4 | [Hypothetical] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
